(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-15-6-3-5-13(11-15)16(21-2)12-18-17(19)9-8-14-7-4-10-22-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVMOLSNTZQKEP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide typically involves the following steps:

Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an amine derivative in the presence of a base such as triethylamine.

Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Attachment of the methoxyphenyl group: This step can involve the use of a Grignard reagent or a similar organometallic reagent to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide moiety could yield the corresponding amine.

Scientific Research Applications

Antitumor Activity

Research indicates that acrylamide derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by interfering with cellular processes and signaling pathways.

Case Study:

A study involving related furan-based acrylamides demonstrated cytotoxic effects against breast cancer cells, suggesting that (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide may also possess similar properties. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Neuropharmacological Effects

The compound may influence neuropharmacological pathways due to its interaction with nicotinic acetylcholine receptors. Research has shown that derivatives of furan-based compounds can exhibit anxiolytic effects in animal models.

Case Study:

In experiments with mice, administration of furan-containing compounds resulted in reduced anxiety-like behavior, mediated through α7 nicotinic receptor modulation. This suggests potential applications for treating anxiety disorders.

Synthesis and Characterization

The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide typically involves the following steps:

- Formation of Intermediate Compounds : The synthesis begins with the reaction of furan-2-carbaldehyde with 2-methoxyethylamine to form a Schiff base.

- Acrylamide Formation : The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product.

Material Science Applications

The unique structural features of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide make it suitable for applications in materials science, particularly in the development of polymers and coatings. Its acrylamide functionality allows for polymerization, leading to materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylamide derivatives with furan, thiophene, or substituted phenyl moieties exhibit diverse biological activities, including antiviral, antinociceptive, and enzyme inhibitory effects. Below is a detailed comparison of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide with key analogs:

Furan vs. Thiophene Analogues

Key Insight : Replacement of thiophene with furan (as in DM490 vs. DM497) alters receptor modulation efficacy and specificity. Methoxy substituents in the target compound may further influence pharmacokinetics .

Antiviral Acrylamide Derivatives

Key Insight: The target compound’s furan and methoxy groups resemble features of known helicase inhibitors, but its lack of sulfamoyl or adamantane moieties may reduce potency against CoV targets .

Anti-inflammatory and Analgesic Derivatives

Key Insight : Methoxy and hydroxy groups in related compounds correlate with anti-inflammatory activity, suggesting the target compound may share this profile .

Pharmacological and Structural Implications

- Methoxy Substitutions : The 3-methoxyphenyl and methoxyethyl groups in the target compound likely enhance metabolic stability and membrane permeability compared to simpler analogs (e.g., DM490) .

- Furan vs. Thiophene : Furan’s lower electron density compared to thiophene may reduce oxidative metabolism, prolonging half-life .

- Limitations: No pharmacokinetic or in vivo efficacy data are available for the target compound, unlike DM490/DM497 or CoV inhibitors .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

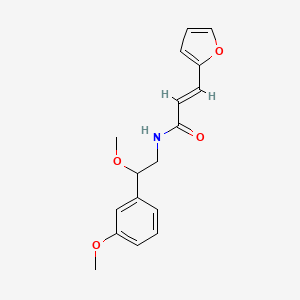

The compound is characterized by the following structural formula:

This structure includes a furan ring, an acrylamide moiety, and methoxy-substituted phenyl groups, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various acrylamide derivatives. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

In a comparative study of related compounds, MIC values for (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide were evaluated against several pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These values indicate moderate to good antimicrobial efficacy, particularly against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide has been investigated in various cancer cell lines.

Cell Line Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several human cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 180 |

| MDA-MB-231 | 3100 |

| A549 | 370 |

The compound's activity was notably higher in HeLa cells compared to MDA-MB-231 cells, suggesting selective cytotoxic effects .

The proposed mechanisms through which (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, contributing to its anticancer effects.

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cell lines. The results indicated that treatment with (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide resulted in increased apoptosis and decreased cell viability, reinforcing its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and characterization techniques for (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution or condensation reactions. For example, acrylamide derivatives are often prepared by reacting activated carboxylic acids (e.g., acid chlorides) with amines under anhydrous conditions (e.g., THF or DCM) in the presence of coupling agents like DCC or HOBt. Key steps include purification via column chromatography and characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity . Melting points are also critical for verifying crystalline consistency .

Q. How are functional groups in this compound implicated in its biological activity?

- Methodological Answer : The furan ring and methoxy groups are likely critical for target binding. For instance, the furan moiety in analogous acrylamides enhances interactions with hydrophobic pockets in enzymes or receptors, while methoxy substituents influence electronic effects and solubility. SAR studies on similar compounds (e.g., Staphylococcus aureus Sortase A inhibitors) suggest that substituent position and steric bulk modulate potency .

Q. What standard assays are used to evaluate the in vitro toxicity profile of this compound?

- Methodological Answer : Cytotoxicity is assessed via MTT assays using cell lines (e.g., K562 leukemia cells), while genotoxicity is evaluated via Ames tests or comet assays. Metabolic stability is tested in liver microsomes, and acute toxicity may be screened in zebrafish embryos. These protocols align with pharmacopeial guidelines and ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this acrylamide derivative under varying reaction conditions?

- Methodological Answer : Reaction optimization involves systematic variation of solvents (e.g., DMF vs. THF), temperatures, and catalysts. For example, shows that pyridinium chlorochromate in anhydrous THF improves oxidation efficiency. Design of Experiments (DoE) approaches, such as factorial designs, can identify critical parameters (e.g., molar ratios, reaction time) to maximize yield .

Q. How should discrepancies between computational predictions and experimental NMR data be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) can refine predicted chemical shifts. Validation via 2D NMR (e.g., - HSQC) and X-ray crystallography (using SHELX or ORTEP-3) provides structural confirmation .

Q. What strategies address contradictory in vitro vs. in vivo pharmacological data for this compound?

- Methodological Answer : Pharmacokinetic factors (e.g., bioavailability, metabolism) often explain discrepancies. Advanced in vitro models, such as 3D co-cultures or organ-on-a-chip systems, better mimic in vivo conditions. In vivo microdialysis or PET imaging can quantify target engagement, while metabolomics identifies active metabolites .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-methoxyphenyl group?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogens, alkyl chains) at the 3-methoxyphenyl position. Evaluate activity in target assays (e.g., enzyme inhibition, receptor binding) and correlate with electronic (Hammett σ) or steric (Charton parameters) descriptors. Molecular docking (e.g., AutoDock Vina) identifies binding mode changes .

Q. What advanced techniques validate allosteric modulation mechanisms at nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Electrophysiology (patch-clamp) assesses potentiation/inhibition of α7 nAChR currents. Radioligand displacement assays (e.g., -MLA competition) determine binding affinity. Positive allosteric modulators (PAMs) like DM490 are characterized by EC and E values, while Schild analysis distinguishes competitive vs. non-competitive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.